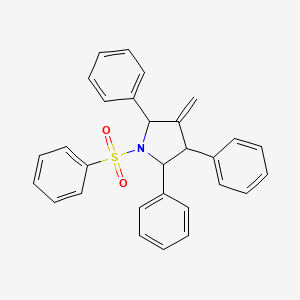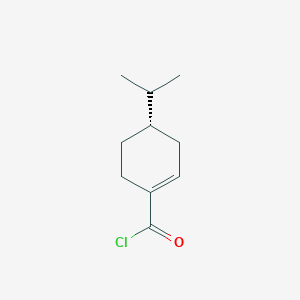
1,5-Dibromo-3-chloro-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-3-chloro-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6HBr2ClN2O4 It is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-chloro-2,4-dinitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of bromine and chlorine atoms through electrophilic aromatic substitution reactions. Bromine can be introduced using bromine in the presence of a catalyst like iron(III) bromide, while chlorine can be introduced using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-3-chloro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the existing substituents direct the incoming electrophiles to specific positions on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions in the presence of a base.
Reduction: Reducing agents like tin and hydrochloric acid.
Major Products
Substitution Reactions: Products with additional substituents on the benzene ring.
Reduction Reactions: Products with amino groups replacing the nitro groups.
Applications De Recherche Scientifique
1,5-Dibromo-3-chloro-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-3-chloro-2,4-dinitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The electron-withdrawing nitro groups make the compound highly reactive towards nucleophiles, while the halogen atoms can participate in electrophilic substitution reactions. These interactions can affect various molecular pathways, leading to changes in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but with a fluorine atom instead of a chlorine atom.
1-Chloro-2,4-dinitrobenzene: Lacks the bromine atoms but has similar nitro and chlorine substituents.
1-Bromo-2,4-dinitrobenzene: Contains only one bromine atom and similar nitro groups.
Uniqueness
1,5-Dibromo-3-chloro-2,4-dinitrobenzene is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring
Propriétés
Numéro CAS |
72168-03-7 |
|---|---|
Formule moléculaire |
C6HBr2ClN2O4 |
Poids moléculaire |
360.34 g/mol |
Nom IUPAC |
1,5-dibromo-3-chloro-2,4-dinitrobenzene |
InChI |
InChI=1S/C6HBr2ClN2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H |
Clé InChI |
VZQYDQFKBNVAFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Cl)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
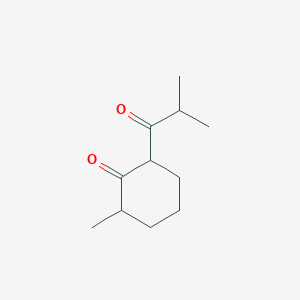
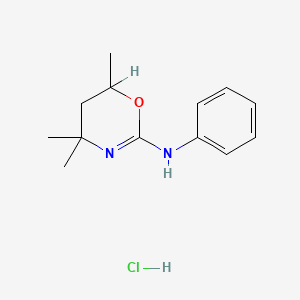
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)


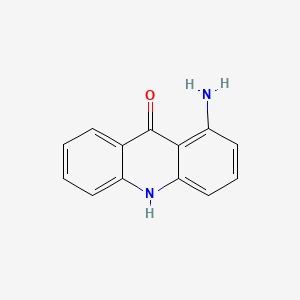

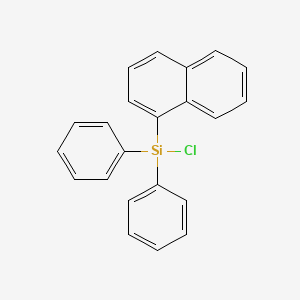
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

